2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide is a chemical compound with a complex structure that includes a cyano group, a sulfamoyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and sulfamoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst . Reaction conditions may vary depending on the desired product but often involve refluxing in solvents like toluene .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds with potential biological activity .
Scientific Research Applications
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets and pathways. The cyano and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with similar reactivity but lacking the sulfamoyl and phenyl groups.
N-cyanoacetamides: A class of compounds with similar cyano and acetamide functionalities but different substituents.
Uniqueness
2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the 2,6-dimethylphenylsulfamoyl group, which imparts distinct chemical and biological properties compared to simpler analogs .
Properties
IUPAC Name |
2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-4-3-5-13(2)17(12)20-24(22,23)15-8-6-14(7-9-15)19-16(21)10-11-18/h3-9,20H,10H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBOSSSKCNKELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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